Jtc-801

Inverse Agonism Constitutive Activity NOP Receptor Pharmacology

Choose JTC-801 for its unique inverse agonist activity at constitutively active NOP receptors—a critical differentiator from neutral antagonists (e.g., SB‑612111) or partial agonists. With a validated oral bioavailability of 42% in rats, it is the preferred tool for chronic oral dosing studies in PTSD, neuropathic pain, and mood disorder models. Its defined ~12.5‑fold selectivity over μ‑opioid receptors enables precise dissection of NOP‑specific pharmacology, reducing experimental variability in behavioral readouts.

Molecular Formula C26H26ClN3O2
Molecular Weight 448.0 g/mol
CAS No. 244218-51-7
Cat. No. B1673098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJtc-801
CAS244218-51-7
SynonymsJTC 801
JTC-801
JTC801
N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide
Molecular FormulaC26H26ClN3O2
Molecular Weight448.0 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl
InChIInChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H
InChIKeyNQLIYKXNAXKMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JTC-801 (CAS 244218-51-7): A Selective Non-Peptide NOP Receptor Antagonist for Pain and Neuroscience Research Procurement


JTC-801 (CAS 244218-51-7) is a synthetic, non-peptide small molecule that functions as a selective, high-affinity antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor [1]. It belongs to the 4-aminoquinoline chemical class and is provided as a hydrochloride salt [2]. This compound is a critical tool for dissecting the physiological and pathological roles of the nociceptin/orphanin FQ (N/OFQ) system, particularly in pain, anxiety, and stress-related disorders, offering oral bioavailability and a defined selectivity profile distinct from classical opioid receptors [3].

Why JTC-801 Cannot Be Substituted by Generic NOP Antagonists: The Critical Need for Assay-Specific Differentiation


Procuring a 'generic' NOP receptor antagonist for research introduces significant risk due to profound, often overlooked, variability in pharmacology. Factors such as binding affinity (Ki), functional selectivity (inverse agonism vs. neutral antagonism), receptor selectivity over classical opioid subtypes, and oral bioavailability vary dramatically between in-class compounds [1]. For instance, JTC-801 demonstrates a unique combination of a moderate affinity profile (Ki = 8.2-44.5 nM), a distinct inverse agonist property at constitutively active receptors, and a validated oral bioavailability of 42% in rats . Substituting with a compound like SB-612111, which has a much higher affinity (Ki = 0.33 nM) and may behave as a neutral antagonist in some systems, could yield completely different experimental outcomes, particularly in chronic pain models or studies involving receptor upregulation [2]. The quantitative evidence below details these critical, selection-defining differences.

JTC-801 Differentiation Evidence: Quantitative Comparisons Against Key NOP Antagonist Alternatives


JTC-801 Exhibits Functional Inverse Agonism at Constitutively Active NOP Receptors, Contrasting with the Partial Agonism of UFP-101

In a head-to-head comparison using rat sympathetic neurons heterologously expressing NOP receptors, JTC-801 demonstrated inverse agonism by abolishing tonic Ca2+ current inhibition, a measure of constitutive receptor activity. This contrasts with the peptide antagonist UFP-101, which acted as a partial agonist in the same assay system [1]. Both Trap-101 and Comp 24 also showed inverse agonism in this system [1].

Inverse Agonism Constitutive Activity NOP Receptor Pharmacology

JTC-801 Demonstrates Quantified Oral Bioavailability (42%) in Rats, a Critical Parameter for In Vivo Experimental Design

JTC-801 is characterized as orally bioactive with a defined pharmacokinetic profile. Following oral administration (10 mg/kg) in rats, JTC-801 achieved a maximum plasma concentration (Cmax) of 280 ng/mL, a time to peak concentration (Tmax) of 1.8 hours, and an oral bioavailability of 42% . While other NOP antagonists like LY2940094 (BTRX-246040) are also orally available, the specific PK parameters for JTC-801 provide a quantifiable baseline for dosing in rodent models of pain, anxiety, and cancer, ensuring reproducible in vivo experiments [1].

Oral Bioavailability In Vivo Pharmacology Pharmacokinetics

JTC-801's Selectivity Profile (12.5- to 1055-fold over μ/κ/δ Opioid Receptors) Differs Quantitatively from Higher-Affinity NOP Antagonists

JTC-801 binds to the human NOP receptor with a high affinity (Ki = 8.2 nM) and demonstrates a defined selectivity window over classical opioid receptors: approximately 12.5-fold over μ-opioid, 129-fold over κ-opioid, and 1055-fold over δ-opioid receptors . In contrast, the more recently developed antagonist SB-612111 exhibits a higher affinity for NOP (Ki = 0.33 nM) but a different selectivity profile with Ki values of 57.6 nM (μ), 160.5 nM (κ), and 2109 nM (δ) [1]. This represents a distinct pharmacological fingerprint that can influence off-target effects and experimental interpretation, particularly in behavioral studies sensitive to μ-opioid receptor engagement [2].

Receptor Selectivity Opioid Receptor Binding NOP vs. Classical Opioids

In Vivo Efficacy in Neuropathic Pain: JTC-801 Reverses Mechanical Allodynia in a Rat Spinal Nerve Ligation Model with Quantified Systemic Doses

In the L5/L6 spinal nerve ligation rat model of neuropathic pain, systemic administration of JTC-801 (3-30 mg/kg) reversed tactile allodynia in a dose-dependent manner [1]. Additionally, spinal administration was effective at much lower doses (22.5 and 45 pg) [1]. While other NOP antagonists like SB-612111 have also shown efficacy in neuropathic pain models, this study provides a direct, quantified dose-response for JTC-801 in a classic model of chronic pain, establishing a clear reference for researchers designing similar experiments [2].

Neuropathic Pain Mechanical Allodynia Spinal Nerve Ligation

JTC-801 Demonstrates Efficacy in a Rat Model of PTSD, Reversing Both Pain and Anxiety Symptoms, a Complex Phenotype Not Universally Reported for All NOP Antagonists

In a single-prolonged stress (SPS) rat model of PTSD, daily treatment with JTC-801 (6 mg/kg, i.p., once daily for 14 days) significantly reversed SPS-induced mechanical allodynia, thermal hyperalgesia, anxiety-like behavior (elevated plus maze), and hypocortisolism [1]. This comprehensive reversal of a complex behavioral and endocrine phenotype suggests a functional role for JTC-801 beyond simple nociception. This contrasts with some other NOP antagonists that may show more limited or divergent behavioral profiles [2].

Post-Traumatic Stress Disorder Anxiety Pain Comorbidity

Validated Research Applications for JTC-801: Matching Experimental Need to Compound-Specific Evidence


Investigating Constitutively Active NOP Receptors and Functional Selectivity

Leverage JTC-801's documented inverse agonist activity to explore the role of constitutively active NOP receptors in pathological states such as chronic pain, inflammation, or cancer. This is a critical differentiator from partial agonists like UFP-101, making JTC-801 the preferred tool for experiments designed to measure functional antagonism at upregulated or basally active receptors [1].

Oral Dosing in Chronic Rodent Models of Pain and Anxiety

JTC-801 is specifically suitable for chronic, oral administration studies. Its quantified oral bioavailability (42% in rats) and established efficacy in long-term models like the SPS-induced PTSD model (14-day dosing) make it a practical choice for experiments requiring repeated, non-invasive drug delivery [1].

Comparative Studies of NOP Antagonist Selectivity Windows

Use JTC-801 as a reference compound with a well-defined, narrower selectivity profile over μ-opioid receptors (approximately 12.5-fold). This makes it an ideal comparator when investigating compounds with a wider selectivity window, such as SB-612111, to dissect the contribution of NOP vs. μ-opioid receptor engagement to observed behavioral or analgesic effects [1].

Probing the NOP System in Comorbid Pain and Stress Disorders

JTC-801's demonstrated ability to reverse both pain hypersensitivity and anxiety-like behavior in a validated PTSD model positions it as a unique tool for studying the underlying mechanisms linking pain, stress, and mood disorders [1]. This dual efficacy is a key reason to select JTC-801 over antagonists whose effects may be limited to nociception.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jtc-801

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.